(4-Hydroxy-2-bromomethylphenyl)boronic Acid
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Overview
Description
(4-Hydroxy-2-bromomethylphenyl)boronic Acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxyl group and a bromomethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-2-bromomethylphenyl)boronic Acid typically involves the bromination of 4-hydroxybenzyl alcohol followed by the introduction of the boronic acid group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent borylation can be achieved using boronic acid derivatives under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: (4-Hydroxy-2-bromomethylphenyl)boronic Acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to replace the bromomethyl group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields quinones, while substitution of the bromomethyl group can lead to a variety of functionalized phenylboronic acids .
Scientific Research Applications
(4-Hydroxy-2-bromomethylphenyl)boronic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Hydroxy-2-bromomethylphenyl)boronic Acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including the Suzuki-Miyaura coupling, where the boronic acid group undergoes transmetalation with palladium to form carbon-carbon bonds . The molecular targets and pathways involved in its biological applications include enzyme inhibition and interaction with cellular proteins .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the hydroxyl and bromomethyl groups, making it less versatile in certain reactions.
4-Hydroxyphenylboronic Acid: Similar but lacks the bromomethyl group, limiting its use in substitution reactions.
2-Bromophenylboronic Acid: Lacks the hydroxyl group, reducing its reactivity in oxidation reactions.
Uniqueness: (4-Hydroxy-2-bromomethylphenyl)boronic Acid stands out due to its combination of functional groups, which provide a unique reactivity profile. This makes it a valuable reagent in both synthetic and research applications, offering versatility that similar compounds may lack .
Properties
Molecular Formula |
C7H8BBrO3 |
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Molecular Weight |
230.85 g/mol |
IUPAC Name |
[2-(bromomethyl)-4-hydroxyphenyl]boronic acid |
InChI |
InChI=1S/C7H8BBrO3/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,10-12H,4H2 |
InChI Key |
VXIGHQYLMCWHMK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)O)CBr)(O)O |
Origin of Product |
United States |
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